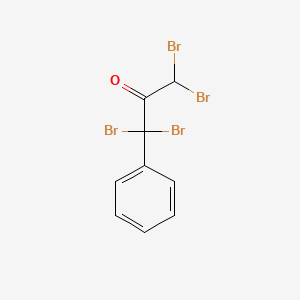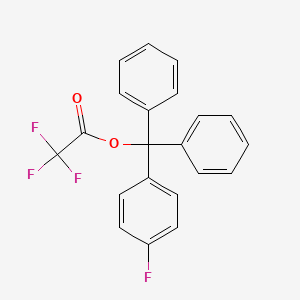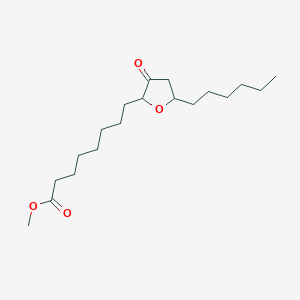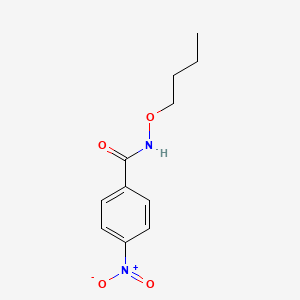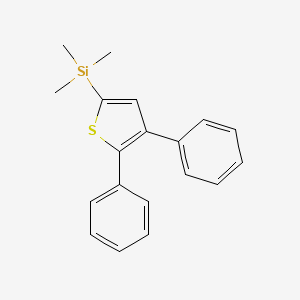
(4,5-Diphenylthiophen-2-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Diphenylthiophen-2-yl)(trimethyl)silane: is an organosilicon compound characterized by the presence of a thiophene ring substituted with two phenyl groups and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diphenylthiophen-2-yl)(trimethyl)silane typically involves the reaction of 4,5-diphenylthiophene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (4,5-Diphenylthiophen-2-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl groups can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as fluoride ions (from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (4,5-Diphenylthiophen-2-yl)(trimethyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique electronic and optical properties .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty polymers and as a component in coatings and adhesives due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of (4,5-Diphenylthiophen-2-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group. This group can stabilize intermediates through hyperconjugation and facilitate the formation of new bonds. The thiophene ring and phenyl groups also contribute to the compound’s reactivity by providing sites for electrophilic and nucleophilic attacks .
Comparaison Avec Des Composés Similaires
Trimethylsilane: An organosilicon compound with a simpler structure, used in semiconductor manufacturing.
Phenyltrimethylsilane: Similar to (4,5-Diphenylthiophen-2-yl)(trimethyl)silane but lacks the thiophene ring.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness: this compound is unique due to the combination of the thiophene ring, phenyl groups, and trimethylsilyl group. This combination imparts distinct electronic properties and reactivity, making it valuable in the synthesis of advanced materials and in various chemical transformations .
Propriétés
Numéro CAS |
90298-06-9 |
|---|---|
Formule moléculaire |
C19H20SSi |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(4,5-diphenylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C19H20SSi/c1-21(2,3)18-14-17(15-10-6-4-7-11-15)19(20-18)16-12-8-5-9-13-16/h4-14H,1-3H3 |
Clé InChI |
JLMKNYPNIUOHMR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Iodoanilino)methyl]phenol](/img/structure/B14371845.png)
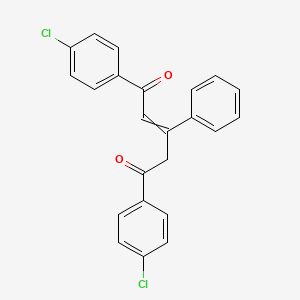
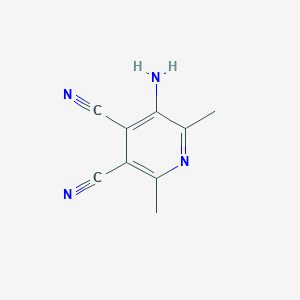
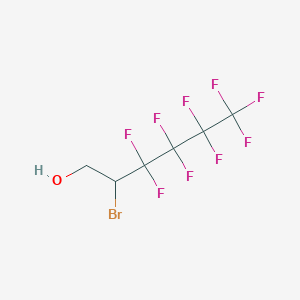
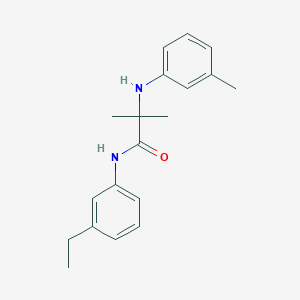
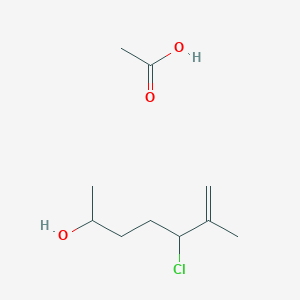
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide](/img/structure/B14371897.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)
![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
